2-Fluorothiophene

描述

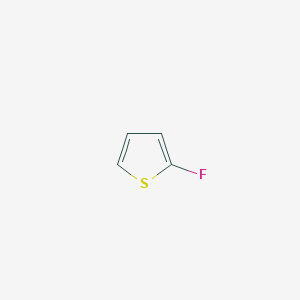

2-Fluorothiophene is an organofluorine compound with the molecular formula C₄H₃FS. It is a derivative of thiophene, where one hydrogen atom is replaced by a fluorine atom at the second position of the thiophene ring.

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One method involves the direct fluorination of thiophene using molecular fluorine (F₂).

Electrophilic Fluorination: Another approach uses electrophilic fluorinating agents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) in the presence of a base like sodium ethoxide.

Iodonium Salt Method: The reaction of 2-thienyliodonium salts with potassium fluoride at elevated temperatures can yield this compound.

Industrial Production Methods: Industrial production often involves optimized versions of the above methods, focusing on maximizing yield and purity while minimizing by-products and waste. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

化学反应分析

2-Fluorothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can influence the reactivity and orientation of the substituents.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced under specific conditions to yield thiophene derivatives.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Coupling Reagents: Palladium catalysts, Grignard reagents.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Substituted Thiophenes: Resulting from substitution reactions.

科学研究应用

2-Fluorothiophene has diverse applications in scientific research:

作用机制

The mechanism by which 2-fluorothiophene exerts its effects depends on its application. In drug design, it can interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

相似化合物的比较

2-Fluorothiophene can be compared with other fluorinated thiophenes and related compounds:

3-Fluorothiophene: Similar in structure but with the fluorine atom at the third position, leading to different reactivity and properties.

Thiophene: The parent compound without fluorine substitution, exhibiting different chemical behavior and applications.

Polyfluorothiophenes: Compounds with multiple fluorine atoms, showing enhanced electronic properties and stability.

Uniqueness: this compound’s unique position of the fluorine atom provides distinct electronic effects, influencing its reactivity and interactions in various chemical and biological systems .

生物活性

2-Fluorothiophene, a fluorinated derivative of thiophene, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is characterized by the presence of a fluorine atom at the second position of the thiophene ring. The introduction of fluorine can significantly alter the chemical properties of organic compounds, enhancing their biological activity and pharmacokinetic profiles. This compound is primarily studied for its anti-inflammatory , antimicrobial , and antimutagenic properties .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in the context of inflammation.

- Inhibition of Enzymes : Studies indicate that this compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, it has been shown to possess an IC50 value of 29.2 µM against the 5-lipoxygenase enzyme, suggesting a moderate inhibitory effect on inflammatory mediators .

- Modulation of Cytokines : The compound also appears to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in cell models, indicating its potential for reducing inflammatory responses .

Anti-inflammatory Properties

Numerous studies have documented the anti-inflammatory effects of thiophene derivatives, including this compound:

- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated significant reductions in inflammation markers. For example, a derivative showed a reduction in paw edema comparable to established anti-inflammatory drugs like indomethacin .

- Mechanisms Identified : The anti-inflammatory activity may be linked to the inhibition of mast cell degranulation and modulation of signaling pathways involving ERK and NF-κB .

Antimicrobial Activity

Research has suggested that this compound exhibits antimicrobial properties:

- Broad Spectrum : Preliminary studies indicate effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

- Potential Applications : Given its structural properties, it may serve as a scaffold for developing new antibiotics or treatments for resistant strains.

Antimutagenic Activity

Fluorinated compounds have been noted for their antimutagenic potential:

- DNA Repair Enhancement : Some studies suggest that fluorinated derivatives can enhance DNA repair mechanisms, thereby reducing mutagenicity linked to environmental toxins like benzo[a]pyrene .

- Toxicity Profiles : The presence of fluorine often correlates with altered toxicity profiles, making these compounds safer alternatives in drug design .

Case Studies and Research Findings

A review of literature reveals several focused studies on this compound and related compounds:

属性

IUPAC Name |

2-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FS/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHCHIJMMKQRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193058 | |

| Record name | 2-Fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-13-5 | |

| Record name | 2-Fluorothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。